3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide
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Overview
Description
3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a methyl group and a pyridine ring attached via a propanamide linker. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amide Formation: The methylated indole is reacted with 4-pyridinecarboxylic acid chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)propanamide: Similar structure but with the pyridine ring at a different position.
3-(1-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)propanamide: Another positional isomer.
3-(1-methyl-1H-indol-3-yl)-N-(quinolin-4-yl)propanamide: Contains a quinoline ring instead of pyridine.
Uniqueness
The specific positioning of the pyridine ring in 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide may confer unique binding properties and biological activities compared to its isomers and analogs.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
3-(1-methylindol-3-yl)-N-pyridin-4-ylpropanamide |
InChI |
InChI=1S/C17H17N3O/c1-20-12-13(15-4-2-3-5-16(15)20)6-7-17(21)19-14-8-10-18-11-9-14/h2-5,8-12H,6-7H2,1H3,(H,18,19,21) |
InChI Key |
FPRAHAPUEAKREI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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